2-Propylzinc bromide, 0.50 M in THF

Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents, chemical compounds that contain a carbon-zinc bond, are powerful and versatile tools in modern organic synthesis. fiveable.mewikipedia.org Their significance lies in their ability to form new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. slideshare.net While less reactive than their organolithium and Grignard counterparts, this moderate reactivity allows for greater functional group tolerance, meaning they can be used in the presence of sensitive groups like esters, nitriles, and ketones without unwanted side reactions. sigmaaldrich.comwikipedia.org

These reagents are extensively used in a variety of pivotal synthetic transformations. sigmaaldrich.com Notably, they are key participants in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, and copper-catalyzed reactions. sigmaaldrich.comwikipedia.org Their applications also extend to Michael additions and electrophilic aminations. sigmaaldrich.com The ability to create carbon-carbon bonds with high selectivity and in the presence of diverse functional groups makes organozinc reagents indispensable for the synthesis of pharmaceuticals, natural products, and other complex organic materials. wikipedia.orgwikipedia.org

Historical Development and Evolution of Organozinc Chemistry

The field of organometallic chemistry, which includes organozinc compounds, traces its origins back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). wikipedia.orgdigitellinc.com This pioneering work not only introduced the first organozinc compound but also laid the groundwork for the theory of valence. digitellinc.com Early advancements in the following decades expanded the utility of these reagents. For instance, Frankland and his student, B.F. Duppa, reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com A significant leap forward occurred at Kazan Imperial University, where Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

Further extensions of these reactions by Zaitsev's students led to the synthesis of secondary alcohols. digitellinc.com A landmark development was the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester in place of an alkyl halide. digitellinc.com Despite these early successes, the discovery and widespread use of Grignard reagents led to a temporary decline in the study of organozinc compounds. libretexts.org However, a resurgence of interest occurred around 1984 with the discovery that diorganozinc compounds could be used in highly enantioselective reactions, cementing their importance in modern synthetic chemistry. libretexts.org

Academic Relevance of Secondary Alkylzinc Halides: Focus on 2-Propylzinc Bromide

Secondary alkylzinc halides, such as 2-propylzinc bromide, represent a class of organozinc reagents of significant academic and synthetic interest. Their importance stems from their role in constructing C(sp³)–C(sp²) bonds, which are common structural motifs in many biologically active molecules and complex organic structures. nih.govacs.org The development of efficient methods for the cross-coupling of secondary alkylzinc halides has been a focus of research, as these reactions can be complicated by side reactions like β-hydride elimination and isomerization. thieme-connect.comorganic-chemistry.org

The successful coupling of secondary alkylzinc halides with a variety of aryl and heteroaryl halides has been achieved through the development of specialized palladium and nickel catalyst systems. nih.govorganic-chemistry.orgacs.org For example, palladium catalysts incorporating biaryldialkylphosphine ligands have shown great efficacy in promoting the desired coupling of secondary alkylzinc halides with aryl bromides and chlorides, while minimizing undesired side reactions. nih.govmit.edu Specifically, 2-propylzinc bromide has been utilized as a reagent in nickel-catalyzed dehalogenation of organic halides, highlighting its practical application in synthesis. scientificlabs.com The ongoing research in this area aims to further broaden the scope and efficiency of these coupling reactions, making secondary alkylzinc halides like 2-propylzinc bromide even more valuable tools for organic chemists. acs.orgacs.org

The Role of Tetrahydrofuran (B95107) (THF) as a Solvent in Organozinc Chemistry

Tetrahydrofuran (THF), a cyclic ether, is a crucial solvent in organozinc chemistry due to its unique properties that facilitate the formation, stabilization, and reaction of organozinc reagents. ontosight.ai Its ability to coordinate with metal centers plays a significant role in the solubility and reactivity of these compounds. ontosight.aiacs.org Many organozinc reagents, including 2-propylzinc bromide, are commercially available as solutions in THF, a testament to the solvent's importance. sigmaaldrich.comsigmaaldrich.com

The coordination of THF to the zinc center can influence the structure of the organozinc species in solution, which in turn affects its reactivity. acs.orgacs.org For example, computational studies have shown that the solvation state of organozinc compounds in THF is a key thermodynamic driver in reactions like transmetalation. acs.org Furthermore, the solvent can impact the rate of organozinc reagent formation. For instance, in the synthesis of organozinc reagents from zinc metal, THF can play a role in activating the zinc surface, although an induction period is sometimes observed. nih.gov THF also plays a critical role in stabilizing intermediates and transition states in reactions involving organozinc reagents, such as in Negishi cross-coupling reactions. ontosight.aiorganic-chemistry.org

Properties and Synthesis of 2-Propylzinc Bromide in THF

Physical and Chemical Properties

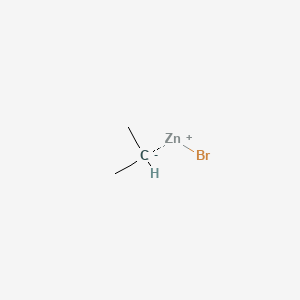

2-Propylzinc bromide, also known as isopropylzinc bromide, is an organozinc compound with the chemical formula (CH₃)₂CHZnBr. sigmaaldrich.com It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF). sigmaaldrich.comsigmaaldrich.com This solution is a liquid with a density of approximately 0.963 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the key physical and chemical properties of a 0.50 M solution of 2-propylzinc bromide in THF:

| Property | Value |

| Chemical Formula | C₃H₇BrZn |

| Molecular Weight | 188.38 g/mol |

| Concentration | 0.5 M in THF |

| Appearance | Solution |

| Density | 0.963 g/mL at 25 °C |

| Storage Temperature | 2-8°C |

| Flash Point | -20 °C |

| SMILES String | CC(C)[Zn]Br |

| InChI Key | IKQCKJSWVAERRG-UHFFFAOYSA-M |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comsigmaaldrich.comnih.gov

Synthesis of 2-Propylzinc Bromide

The synthesis of alkylzinc halides like 2-propylzinc bromide can be achieved through several methods. A common approach is the direct insertion of zinc metal into an alkyl halide. slideshare.net For this reaction to be effective, the zinc metal often needs to be activated. wikipedia.org One form of activated zinc is Rieke® Zinc, which is produced by the reduction of ZnCl₂ with potassium. wikipedia.org This highly reactive form of zinc can directly react with alkyl bromides or chlorides. sigmaaldrich.com

Another prevalent method for preparing organozinc reagents is through transmetalation. slideshare.netontosight.ai This involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc halide like zinc bromide (ZnBr₂). sigmaaldrich.comorgsyn.org For instance, an organolithium compound can be prepared by a halogen-lithium exchange with an alkyl halide, followed by the addition of ZnBr₂ at low temperatures to yield the desired alkylzinc bromide. orgsyn.org

Key Reactions and Mechanistic Pathways

Negishi Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgwikipedia.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of 2-propylzinc bromide, the Negishi coupling is particularly valuable for the formation of C(sp³)–C(sp²) bonds. nih.gov An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides, like 2-propylzinc bromide, with a wide range of aryl bromides and activated aryl chlorides. nih.govmit.edu A key challenge in these reactions is to suppress the undesired β-hydride elimination pathway. nih.gov The use of specialized ligands, such as the biaryldialkylphosphine ligand CPhos, has been shown to effectively promote the desired reductive elimination step over β-hydride elimination, leading to high yields of the secondary alkylated product. nih.govorganic-chemistry.org Nickel-catalyzed systems have also been developed for the cross-coupling of secondary alkylzinc halides with aryl iodides, offering an alternative that can overcome issues of isomerization and β-hydride elimination sometimes seen with palladium catalysts. thieme-connect.comorganic-chemistry.org

1,4-Addition Reactions (Conjugate Additions)

While the provided search results focus heavily on cross-coupling reactions, organozinc reagents are also known to participate in 1,4-addition reactions, also known as conjugate additions or Michael additions. sigmaaldrich.com In these reactions, the organozinc reagent adds to an α,β-unsaturated carbonyl compound. The moderate reactivity of organozinc reagents often necessitates the use of a catalyst, such as a copper(I) salt, to promote the reaction. sigmaaldrich.com

Catalytic Enantioselective Additions

A significant area of research in organozinc chemistry is the development of catalytic enantioselective addition reactions to carbonyl compounds. rsc.org These reactions provide a powerful method for synthesizing chiral secondary and tertiary alcohols with high enantiomeric purity. rsc.orgnih.gov The addition of diorganozinc reagents to aldehydes and ketones has been extensively studied. nih.gov

While there are many examples of enantioselective additions of primary dialkylzinc reagents, the addition of secondary dialkylzincs to aldehydes and ketones is less common. rsc.org The development of chiral ligands that can effectively control the stereochemical outcome of the reaction is crucial. rsc.org Chiral phosphoramide (B1221513) ligands, for example, have been shown to be effective in promoting the enantioselective addition of organozinc reagents, which can be prepared in situ from Grignard reagents or arylboronic acids. rsc.orgrsc.org

Transmetalation to Other Metals

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org Organozinc reagents readily undergo transmetalation with various other metal complexes, which is a key step in many catalytic cycles. researchgate.net

For instance, in the Negishi coupling, the transmetalation of the organozinc reagent to the palladium or nickel catalyst is a crucial step in the catalytic cycle. wikipedia.org Organozinc compounds can also undergo transmetalation with other metals like copper. wikipedia.org The choice of solvent, such as THF, can have a significant impact on the thermodynamics and kinetics of these transmetalation reactions. acs.org The ability to undergo transmetalation makes organozinc reagents versatile intermediates for the generation of other organometallic species in situ. ontosight.ai

Propriétés

IUPAC Name |

bromozinc(1+);propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATXZETUXBSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77047-87-1 | |

| Record name | 77047-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylzinc Bromide in Thf

Direct Oxidative Addition of Zinc Metal to Organohalides

Recent advancements in analytical techniques, particularly fluorescence microscopy, have enabled the direct observation of reaction intermediates on the surface of zinc particles, providing unprecedented insight into the activation and insertion mechanisms. nih.govnih.govacs.orgmorressier.com These studies have revealed the distinct roles of various activating agents and the critical influence of the solvent environment.

To facilitate the otherwise sluggish reaction between zinc powder and organohalides, various activating agents are employed. These agents can act by cleaning the zinc surface, accelerating the oxidative addition step, or enhancing the solubilization of the organozinc product. nih.gov

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is another common activating agent that can be used as a pretreatment or be present during the reaction. nih.govnih.gov It is believed to act by removing the passivating zinc oxide layer from the metal surface. morressier.comnih.govresearchgate.net More recent studies using fluorescence lifetime imaging microscopy (FLIM) have revealed an additional, previously unknown role for TMSCl: it aids in the solubilization of the organozinc intermediate from the zinc surface after the oxidative addition has occurred. nih.govresearchgate.netnih.govresearchgate.net This dual role of surface cleaning and product solubilization makes TMSCl a highly effective activating agent.

Iodine (I₂): Iodine is a classic activating agent for many metals, including zinc. google.com Its role is primarily to etch the metal surface, removing the oxide layer and creating a more reactive surface for oxidative addition. ncl.res.ingoogle.com

| Activating Agent | Primary Mechanistic Role | Secondary Role |

|---|---|---|

| Lithium Chloride (LiCl) | Accelerates solubilization of surface organozinc intermediates | Forms soluble "ate" complexes |

| Trimethylsilyl Chloride (TMSCl) | Removes passivating oxide layer from zinc surface | Aids in the solubilization of organozinc intermediates |

| Iodine (I₂) | Etches the zinc surface, removing the oxide layer | Exposes fresh metal surface |

The application of in operando fluorescence microscopy has been a pivotal development in understanding the direct insertion mechanism. morressier.com This technique allows for the direct visualization of fluorescently tagged organozinc intermediates as they form on the surface of zinc particles. nih.govmorressier.com These observations have confirmed the two-step mechanism of oxidative addition followed by solubilization. nih.gov The intermediates appear as bright regions on the dark zinc powder, and their persistence or disappearance upon the addition of activating agents provides direct evidence for the role of these agents. nih.govmorressier.com For instance, the immediate darkening of the zinc surface upon addition of LiCl visually demonstrates its role in solubilizing the surface-bound intermediates. morressier.com

The choice of solvent plays a crucial role in the synthesis of organozinc reagents. While THF is a common solvent, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can significantly accelerate the reaction. nih.govnih.gov Mechanistic studies have revealed that THF and DMSO influence different steps of the reaction. THF, particularly in the presence of LiCl, primarily enhances the solubilization of the organozinc intermediates. nih.govnih.gov In contrast, DMSO has been shown to accelerate the initial oxidative addition step itself. nih.govnih.gov This acceleration in DMSO is attributed to its ability to coordinate with the organozinc species, which can be observed by 1H NMR spectroscopy. nih.gov However, the use of high-boiling point polar aprotic solvents like DMSO can present challenges in product purification. nih.gov

| Solvent | Effect on Oxidative Addition | Effect on Solubilization | Overall Impact on Reaction Rate |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Moderate | Enhanced by LiCl | Good, especially with activators |

| Dimethyl Sulfoxide (DMSO) | Accelerates | Less significant than oxidative addition acceleration | Significantly increased |

A significant challenge in the synthesis of organozinc reagents is the batch-to-batch variability in the reactivity of commercially available zinc powder. nih.govresearchgate.net This inconsistency can be attributed to several factors, including particle size, surface area, the extent of oxide layer formation, and the presence of impurities. nih.gov The activation procedures discussed above are crucial for mitigating this variability and ensuring reproducible results. nih.govresearchgate.net

To overcome the limitations of using commercially available zinc powder, highly reactive forms of zinc have been developed. The most notable of these is "Rieke Zinc," which is prepared by the reduction of zinc salts, typically zinc chloride, with a reducing agent like lithium naphthalenide. nih.govresearchgate.netwikipedia.org Rieke Zinc is a highly porous, fine black powder with a large surface area and a clean, oxide-free surface, making it exceptionally reactive towards organohalides. nih.govnih.govriekemetals.com This high reactivity allows for the synthesis of organozinc reagents from less reactive organohalides and under milder conditions than are possible with standard zinc dust. nih.govunl.edu Interestingly, recent studies have shown that the enhanced reactivity of Rieke zinc preparations can be significantly influenced by the residual salts present in the supernatant from its synthesis, which can act as in-situ activating agents. nih.gov

Optimization of Reaction Conditions for 2-Propylzinc Bromide Formation

The direct reaction of 2-propyl bromide with metallic zinc is a primary method for the synthesis of 2-propylzinc bromide. The optimization of this process is crucial for achieving high yields and purity. Research into the formation of organozinc reagents has identified several key parameters that influence the reaction's efficiency, including the choice of solvent, the use of activating agents, and the reaction temperature.

For the synthesis of alkylzinc bromides, tetrahydrofuran (THF) has been established as a highly effective solvent, leading to nearly quantitative yields. nih.gov The activation of the zinc metal is a critical step to ensure a successful reaction. Common activators include 1,2-dibromoethane (B42909) and chlorotrimethylsilane. nih.gov Furthermore, the addition of lithium salts, particularly lithium chloride (LiCl), has been shown to significantly accelerate the insertion of zinc into the carbon-bromine bond, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.org

Detailed studies on the optimization of organozinc synthesis from alkyl bromides have provided valuable insights into the ideal reaction conditions. While some studies have explored a range of temperatures, it has been found that for many alkyl bromides, the reaction proceeds efficiently at 80 °C in THF. nih.gov The use of zinc dust is common, and an excess of the metal is typically employed to drive the reaction to completion. nih.gov

Below is a data table summarizing the findings from an optimization study for the formation of an organozinc bromide from an alkyl bromide in THF.

| Entry | Additive (1.5 equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Dioxane | 80 | 0 |

| 2 | None | THF | 80 | >95 |

| 3 | LiCl | THF | 80 | >95 |

| 4 | LiBr | THF | 80 | 71 |

| 5 | LiF | THF | 80 | 85 |

| 6 | LiClO₄ | THF | 80 | 55 |

This data is based on a study of the synthesis of organozinc compounds from alkyl bromides and is representative of the conditions that would be optimized for 2-propylzinc bromide. nih.govresearchgate.net

Transmetalation-Based Preparations of 2-Propylzinc Bromide

Transmetalation is a widely employed strategy for the synthesis of organozinc reagents, offering a route that can be more tolerant of certain functional groups compared to direct synthesis. This method typically involves the reaction of a more reactive organometallic species, such as an organomagnesium or organolithium compound, with a zinc halide.

The most common transmetalation route to 2-propylzinc bromide involves the prior formation of 2-propylmagnesium bromide (a Grignard reagent), which is then treated with zinc bromide (ZnBr₂). uni-muenchen.de This reaction is generally rapid and proceeds in high yield. The driving force for this reaction is the difference in electronegativity between magnesium and zinc, which favors the formation of the less reactive organozinc compound.

The reaction is typically carried out in an ethereal solvent, with THF being a common choice. The 2-propylmagnesium bromide is prepared in situ from 2-propyl bromide and magnesium turnings. Anhydrous conditions are essential to prevent the quenching of the highly reactive Grignard reagent. Once the Grignard reagent is formed, a solution of anhydrous zinc bromide in THF is added, usually at a low temperature to control the exothermicity of the reaction.

A general representation of this transmetalation is as follows:

(CH₃)₂CHMgBr + ZnBr₂ → (CH₃)₂CHZnBr + MgBr₂

Preparation of 2-Propylzinc Bromide from Other Organometallic Precursors

Beyond the direct synthesis and transmetalation from Grignard reagents, 2-propylzinc bromide can also be prepared from other organometallic precursors. One such method involves the reaction of a diorganozinc compound, di(2-propyl)zinc, with zinc bromide. This reaction, known as a comproportionation reaction, results in the formation of two equivalents of the desired 2-propylzinc bromide.

The reaction is represented as:

((CH₃)₂CH)₂Zn + ZnBr₂ → 2 (CH₃)₂CHZnBr

This method can be advantageous for producing a high-purity organozinc halide, as the starting diorganozinc compound can be purified by distillation. The reaction is typically performed in a suitable aprotic solvent like THF. The stoichiometry of the reactants is crucial to ensure the complete conversion to the monoalkylzinc species.

While this method is chemically sound, detailed research findings and data tables for the specific preparation of 2-propylzinc bromide via this route are not extensively documented in readily accessible literature. However, the general principle of comproportionation is a recognized pathway in organometallic chemistry.

Solution Phase Behavior and Structural Elucidation of 2 Propylzinc Bromide in Thf

Spectroscopic Probes of 2-Propylzinc Bromide in Solution

Spectroscopic techniques are invaluable for understanding the intricate nature of organozinc reagents like 2-propylzinc bromide in solution. These methods provide insights into the compound's structure, dynamics, and the influence of the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

In solution, organozinc halides such as 2-propylzinc bromide are involved in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgacs.org This equilibrium involves the disproportionation of the monoalkylzinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc dihalide (ZnX₂). wikipedia.orgacs.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is significantly influenced by the solvent. In coordinating solvents like THF, the magnesium center in analogous Grignard reagents is typically coordinated by two ether molecules. wikipedia.org While direct NMR studies on 2-propylzinc bromide are not extensively detailed in the provided results, analogous systems and general principles of organozinc chemistry in THF can be considered. For instance, studies on other organozinc compounds in deuterated THF (THF-d₈) have shown distinct signals for the organozinc species and the coordinating solvent molecules. rsc.org The chemical shifts observed in ¹H NMR spectra can provide information about the electronic environment of the protons in the propyl group and can be influenced by the nature of the species in solution (monoalkyl vs. dialkyl). rsc.orgnih.gov For example, in a study of a different organozinc iodide, the formation of a DMSO complex resulted in an upfield shift of the organozinc product peaks in the ¹H NMR spectrum. nih.gov The complexity of the Schlenk equilibrium often makes it challenging to distinguish between the different magnesium-containing species by NMR alone, as they may be in rapid exchange. acs.orgcaltech.edu

X-ray Absorption Spectroscopy (XAS) Insights

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local structure of metal complexes in solution. acs.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.orgnist.gov

XANES: This region is sensitive to the oxidation state and geometry of the absorbing atom. acs.org For organozinc compounds, Zn K-edge XANES can provide valuable information about the coordination environment of the zinc atom. acs.orgchemrxiv.org

EXAFS: This region provides information about the local structure, including coordination numbers, interatomic distances, and thermal disorder. acs.org However, for organometallic complexes with light atoms like carbon and oxygen, EXAFS analysis can be challenging due to similar backscattering properties. acs.org

While specific XAS data for 2-propylzinc bromide was not found, studies on related organozinc and Grignard reagents in THF have been conducted. acs.orgdoi.org These studies, often combined with computational methods, help in assigning the structures of solvated species. acs.org For instance, XAS has been used to support structural assignments of zinc halides and organozincates in solution. acs.org

Single-Particle Fluorescence Microscopy for Organozinc Intermediate Detection

Single-particle fluorescence microscopy has emerged as a highly sensitive technique for directly observing reaction intermediates that are often present in low concentrations and thus undetectable by traditional ensemble analytical methods. acs.orgnih.govescholarship.org This technique has been particularly insightful in studying the formation of organozinc reagents. escholarship.orgescholarship.org By tagging organic substrates with fluorophores, researchers can visualize and characterize previously unobservable organometallic intermediates on the surface of zinc particles during their synthesis. acs.orgescholarship.org

This method has revealed that the formation of organozinc reagents from zinc metal involves at least two primary steps:

Oxidative addition to form surface-bound organozinc intermediates. nih.gov

Solubilization of these intermediates into the solution. nih.gov

Fluorescence microscopy allows for the direct observation of these surface intermediates and the effects of solvents and additives on their formation and persistence. researchgate.netescholarship.org For example, studies have shown that solvents like DMSO can accelerate the oxidative addition step compared to THF. nih.govescholarship.org Furthermore, fluorescence lifetime imaging microscopy (FLIM), a related technique, has been used to characterize the heterogeneity of environments on the surface of zinc particles. escholarship.orguci.edu

Theoretical and Computational Studies of Solution Structures and Dynamics

Theoretical and computational methods, particularly Ab Initio Molecular Dynamics (AIMD) and Density Functional Theory (DFT), provide a molecular-level understanding of the structures, energetics, and dynamics of organozinc compounds in solution, complementing experimental findings.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations are instrumental in exploring the dynamic nature of solvated organometallic species. acs.org These simulations explicitly model the solvent molecules, allowing for the investigation of solvation structures and dynamics without prior assumptions about the coordination environment. acs.orgchemrxiv.org Metadynamics, an enhanced sampling technique used with AIMD, helps to overcome energy barriers and explore the free energy landscape of processes like solvent coordination. acs.orgrsc.org

For instance, AIMD studies on related systems like Grignard reagents have shown the dynamic nature of the Schlenk equilibrium and the formation of various solvated monomeric and dimeric species in ethereal solvents. wikipedia.org Recent AIMD computations have highlighted the crucial role of dimer formation in explaining the reactivity of Grignard reagents. wikipedia.org While specific AIMD simulations for 2-propylzinc bromide were not found, the methodology has been successfully applied to other organozinc compounds like ZnCl₂, ZnMeCl, and ZnMe₂ in THF, revealing the existence of various solvation states at room temperature. acs.orgchemrxiv.org

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure, geometry, and energetics of organometallic compounds. rsc.orgacs.org These calculations can predict stable structures of solvated complexes and transition states for reactions.

In the context of organozinc reagents, DFT has been used to:

Model the structures of organozinc compounds and their complexes with solvent molecules like THF. rsc.org

Investigate the mechanism of reactions involving organozinc reagents, such as their addition to carbonyl compounds. acs.orgnih.gov

Complement experimental data, for example, by calculating theoretical XANES spectra from DFT-optimized structures for comparison with experimental spectra. chemrxiv.orgchemrxiv.org

For example, DFT calculations have been used to model the direct trapping of homoleptic organozinc compounds with SO₂ and to gain new theoretical insights into the process. rsc.org In another study, DFT was used to investigate the stereoselective addition of Grignard reagents to carbonyl compounds, revealing a reaction path involving a dimeric Grignard reagent. acs.orgnih.gov

Characterization of Solvation States and Coordination Geometries

The solvation of organozinc halides like 2-propylzinc bromide in THF is a critical factor governing their reactivity. acs.orgresearchgate.net While crystal structures of some organozinc compounds show a distorted tetrahedral geometry with two coordinated THF molecules, the solution-phase behavior is more dynamic. acs.org Computational studies, such as those employing ab initio molecular dynamics, are essential for understanding the fluctuating coordination environment around the zinc center in solution. acs.org These methods provide a more realistic representation than continuum solvent models, which fail to capture the specific directional interactions and local structuring of the solvent molecules. acs.org

For a related compound, methylzinc chloride (ZnMeCl) in THF, computational studies have shown that the most stable species is in equilibrium between a singly and a doubly THF-coordinated form. acs.org Specifically, ZnMeCl(THF)₂ is only slightly less stable than ZnMeCl(THF). acs.org This suggests a low energy barrier for the association and dissociation of THF molecules, highlighting the dynamic nature of the solvation shell. acs.org The coordination of a third THF molecule is significantly less favorable. acs.org While direct experimental data for 2-propylzinc bromide is limited, these findings for a similar organozinc halide provide valuable insights into its likely behavior in THF. The zinc atom in these species likely adopts a coordination number that fluctuates, with different solvation states being thermodynamically accessible at room temperature. acs.org

| Species | Relative Stability (kcal/mol) | Coordination Number (Zn-O) |

| ZnMeCl(THF) | 0 | 1 |

| ZnMeCl(THF)₂ | 1.8 | 2 |

| ZnMeCl(THF)₃ | 16.0 | 3 |

| This table, based on data for ZnMeCl, illustrates the relative stability of different solvation states in THF, providing a model for understanding the behavior of 2-propylzinc bromide. acs.org |

Aggregation Phenomena and Zincate Formation in THF Solutions

In THF solutions, organozinc halides are not simple monomeric species but are involved in complex equilibria, including aggregation and the formation of zincates. researchgate.net These processes are significantly influenced by the presence of halide ions and other additives. researchgate.net

Influence of Halide Ions on Organozinc Speciation

Halide ions play a crucial role in the speciation of organozinc compounds in solution. wikipedia.orgacs.org The presence of excess halide ions can lead to the formation of anionic "ate" complexes, known as zincates. wikipedia.orgacs.org For example, the reaction of diethylzinc (B1219324) with tetraphenylphosphonium (B101447) halides (Cl⁻ or Br⁻) has been shown to produce anionic species like diethyltetrachlorodizincate and ethyltribromozincate. acs.org These findings, supported by mass spectrometry, indicate that such anions are stable and can be isolated from reaction mixtures. acs.org

The formation of these zincate species alters the nucleophilicity and reactivity of the organozinc reagent. The coordination of additional halide ions to the zinc center increases its electron density, making the organic group more nucleophilic. This is a key principle in understanding the reactivity of organozinc reagents in various chemical transformations. wikipedia.org

Identification of Active Transmetalating Species (e.g., Higher-Order Zincates)

In the context of cross-coupling reactions like the Negishi coupling, the active species that undergoes transmetalation to a palladium or nickel catalyst is often not the simple organozinc halide. wikipedia.org Instead, higher-order zincates, formed by the coordination of halide ions, are believed to be the key transmetalating agents. wikipedia.org For alkylzinc species, the formation of a zincate of the general formula [RZnX₃]²⁻ is often necessary before transmetalation can occur. wikipedia.org

The term "higher-order zincate" refers to anionic zinc complexes where the zinc center is coordinated to more ligands than its formal valence would suggest, resulting in a negative charge on the complex. rsc.org These species are more reactive in transmetalation reactions compared to the neutral organozinc halides. wikipedia.org The exact structure and nature of these higher-order zincates in solution can be complex and are influenced by the specific alkyl group, the halide, the solvent, and the presence of any salt additives like lithium chloride. researchgate.netuni-muenchen.de The use of LiCl, for instance, is known to facilitate the formation of soluble organozinc adducts, thereby increasing their reactivity. nih.gov

Stereochemical Control and Regioselectivity in 2 Propylzinc Bromide Reactions

Diastereoselective Transformations Initiated by 2-Propylzinc Bromide

Diastereoselectivity in reactions of 2-propylzinc bromide, and organozinc reagents in general, is often achieved through chelation control, particularly in additions to carbonyl compounds bearing a nearby chiral center. The Felkin-Anh and Cram-chelation models have traditionally been used to predict the stereochemical outcome of nucleophilic additions to α- and β-hydroxy aldehydes and ketones. nih.govupenn.edu These models suggest that the stereochemical course of the reaction is dependent on the nature of the protecting group on the hydroxyl moiety. nih.govupenn.edu Small, non-bulky protecting groups tend to favor a chelation-controlled pathway, leading to syn-diol products, whereas bulky protecting groups like silyl (B83357) ethers typically favor a non-chelated, Felkin-Anh pathway, resulting in anti-diol products. researchgate.net

However, recent research has demonstrated that the inherent selectivity predicted by these models can be overridden. The use of alkylzinc halides and triflates as Lewis acids can promote chelation-controlled additions even with substrates bearing bulky silyl protecting groups. nih.govupenn.edu This strategy effectively reverses the expected diastereoselectivity. upenn.edu For instance, the addition of dialkylzincs to α-silyloxy ketones in the presence of an alkylzinc halide Lewis acid can lead to the formation of chelation-controlled products with high diastereomeric ratios (dr ≥18:1). nih.gov

A general method for the diastereoselective addition of various organozinc reagents, including dialkylzincs, to β-silyloxy aldehydes has been developed. nih.gov This approach utilizes alkylzinc triflate and nonaflate Lewis acids to afford chelation-controlled products with diastereomeric ratios ranging from 6:1 to greater than 20:1. nih.gov The effectiveness of different zinc Lewis acids has been surveyed, with ethylzinc (B8376479) triflate (EtZnOTf) and ethylzinc nonaflate (EtZnONf) showing significant improvements in diastereoselectivity compared to ethylzinc chloride (EtZnCl). nih.gov

The following table summarizes the diastereoselective addition of organozinc reagents to a protected β-hydroxy aldehyde in the presence of various zinc Lewis acids.

Table 1: Diastereoselective Addition to a β-Silyloxy Aldehyde with Different Zinc Lewis Acids

| Entry | Lewis Acid (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | None | -78 | - | No reaction |

| 2 | EtZnCl (25) | -78 | - | - |

| 3 | EtZnCl (50) | -78 | - | - |

| 4 | EtZnCl (100) | -78 | 85 | 8.9:1 |

| 5 | EtZnCl (150) | -78 | 89 | 8.9:1 |

| 6 | EtZnCl (100) | -40 | 82 | 7.5:1 |

| 7 | EtZnCl (100) | 0 | 75 | 5.2:1 |

| 8 | EtZnCl (100) | -78 (conc. 0.2 M) | 89 | 8.9:1 |

| 9 | Zn(OTf)₂ (100) | -78 | 78 | 4.5:1 |

| 10 | EtZnOTf (100) | -78 | 92 | 15.5:1 |

| 11 | EtZnONf (100) | -78 | 90 | 10:1 |

Data adapted from research on chelation-controlled additions to β-silyloxy aldehydes. nih.gov

Furthermore, chelation control has been extended to reactions involving other functional groups. For example, highly diastereoselective additions of organozinc reagents to α-chloro aldimines have been achieved, representing a rare instance of halide-directed carbon-carbon bond formation. upenn.edu This highlights the versatility of organozinc reagents in achieving high levels of stereocontrol.

Regioselective Alkylation and Arylation with 2-Propylzinc Bromide

The regioselectivity of organozinc reagents, including 2-propylzinc bromide, is a critical aspect of their utility in cross-coupling reactions and additions to unsaturated systems. The choice of catalyst, ligand, and reaction conditions can significantly influence which site of a multifunctional molecule undergoes reaction.

In the context of cross-coupling reactions, such as the Negishi coupling, 2-propylzinc bromide can be used to introduce an isopropyl group to an aromatic or vinylic halide. sigmaaldrich.com The regioselectivity of these reactions is typically high, with the coupling occurring at the carbon-halogen bond. The reactivity of organozinc reagents can be tuned by their method of preparation. For instance, Rieke® zinc allows for the direct reaction with alkyl, aryl, and vinyl bromides or chlorides, tolerating a variety of functional groups such as nitriles, esters, and ketones. sigmaaldrich.com

A study on the cross-coupling of arylzinc reagents with dibromopyridines demonstrated the potential for site-selectivity. koreascience.kr The regioselectivity in such cases can be influenced by electronic and steric factors of both the organozinc reagent and the substrate.

The addition of organozinc reagents to α,β-unsaturated systems can proceed via either a 1,2-addition (to the carbonyl group) or a 1,4-conjugate addition. The outcome is often dependent on the nature of the substrate and the specific organozinc reagent used. For instance, the regioselective addition of organozinc reagents to 5,6-dihydropyridinium ions has been studied to understand the factors affecting 1,2- versus 1,4-selectivity. acs.org

Furthermore, a ligand-controlled, nickel-catalyzed cross-coupling of aliphatic N-tosylaziridines with aliphatic organozinc reagents has been reported to proceed with complete regioselectivity for the reaction at the less hindered C-N bond. acs.org This method allows for the synthesis of a variety of substituted amines.

The table below illustrates the regioselective cross-coupling of various organozinc reagents with an N-tosylaziridine.

Table 2: Regioselective Cross-Coupling of Organozinc Reagents with an N-Tosylaziridine

| Entry | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | n-Hexylzinc bromide | N-(2-n-Hexyl-2-phenylethyl)tosylamide | 85 |

| 2 | (3-Phenylpropyl)zinc bromide | N-(2-Phenyl-5-phenylpentyl)tosylamide | 78 |

| 3 | (4-Fluorobutyl)zinc bromide | N-(2-Phenyl-6-fluorohexyl)tosylamide | 93 |

Data adapted from research on nickel-catalyzed cross-coupling of N-tosylaziridines. acs.org

Strategies for Controlling Branched vs. Linear Product Formation

In reactions where the organozinc reagent itself can lead to isomeric products, such as with allylic or propargylic zinc species, controlling the formation of branched versus linear products is a significant challenge. For 2-propylzinc bromide, which has a secondary alkyl structure, the primary concern is often ensuring that the isopropyl group is transferred intact without rearrangement, which is generally the case in its reactions.

However, the broader concept of controlling branched versus linear outcomes is highly relevant to organozinc chemistry. For example, in the reaction of allylic zinc halides with electrophiles, the regioselectivity of the attack (at the α or γ position of the allylic system) determines whether a linear or a branched product is formed.

Recent studies have shown that in the addition of unsymmetrically substituted allylic zinc species to [1.1.1]propellane, exquisite regioselectivity can be observed. nih.gov For example, the reaction of prenylzinc bromide with [1.1.1]propellane leads to a single regioisomeric product. nih.gov Theoretical calculations have been employed to rationalize this high regioselectivity. nih.gov

While not directly involving the formation of branched vs. linear products from 2-propylzinc bromide itself, understanding the factors that govern regioselectivity in related systems provides valuable insights. These factors include the steric and electronic properties of the substrate and the organozinc reagent, as well as the nature of any catalyst or additives present. upenn.eduacs.org

Enantioselective Approaches Utilizing 2-Propylzinc Bromide or Related Chiral Zinc Reagents

The development of enantioselective reactions using organozinc reagents is a major area of research, enabling the synthesis of chiral molecules in high enantiomeric excess (ee). While 2-propylzinc bromide itself is achiral, it can participate in enantioselective transformations when used in conjunction with chiral catalysts or auxiliaries.

A common strategy is the catalytic enantioselective addition of organozinc reagents to aldehydes and ketones. nih.govresearchgate.net This is often achieved using a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group. A wide variety of chiral ligands, including amino alcohols, diols, and diamines, have been developed for this purpose. nih.govntnu.edu.twmdpi.com

For example, chiral γ-amino thiol ligands derived from camphor (B46023) have been shown to be effective catalysts for the enantioselective addition of various organozinc reagents to aldehydes and ketoesters, affording the corresponding alcohols in high yields and enantioselectivities. ntnu.edu.tw Similarly, chiral aziridine (B145994) alcohols have been used to promote highly enantioselective additions of arylzinc reagents to aldehydes. researchgate.netdntb.gov.ua

The following table presents data on the enantioselective addition of diethylzinc (B1219324) to various aldehydes catalyzed by a chiral ligand. While this example uses diethylzinc, the principles are directly applicable to reactions involving 2-propylzinc bromide.

Table 3: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Ligand

| Entry | Aldehyde | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 100 | 92 (S) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 98 | 90 (S) |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 100 | 88 (S) |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 95 | 96 (S) |

Data adapted from research on carbohydrate-based chiral ligands. mdpi.com

Another approach involves the use of chiral organozinc reagents. While not as common as using chiral catalysts, this method can also lead to high levels of enantioselectivity. The diastereoselective addition of chiral vinylzinc reagents to α-chiral aldehydes has been shown to proceed with high stereoselectivity, where the stereochemical outcome is predominantly controlled by the chiral reagent. acs.org

The development of these enantioselective methods has significantly expanded the synthetic utility of organozinc reagents, including 2-propylzinc bromide, allowing for the asymmetric synthesis of a wide range of valuable chiral building blocks. nih.gov

Future Directions and Emerging Research Avenues in 2 Propylzinc Bromide Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Selectivity

The development of advanced catalytic systems is a primary focus for improving the synthetic utility of 2-propylzinc bromide. While organozinc reagents are known for their functional group tolerance, enhancing their reactivity and selectivity in carbon-carbon bond-forming reactions remains a key objective.

One promising area is the design of dual catalytic systems. For instance, a combination of a nickel catalyst, such as (dtbbpy)NiBr₂, and a cobalt co-catalyst, like cobalt(II) phthalocyanine, has shown success in cross-electrophile coupling reactions. nih.gov This approach allows for the coupling of challenging substrates, including heteroaryl halides, which are common motifs in medicinal chemistry. nih.gov The dual system can facilitate reactions at low catalyst loadings, increasing efficiency and reducing costs. nih.gov Research in this area aims to broaden the substrate scope and improve the yields for reactions involving reagents like 2-propylzinc bromide.

Future catalytic systems will likely focus on:

Ligand Development: Creating new ligands for transition metal catalysts (e.g., nickel, palladium) to fine-tune their electronic and steric properties, thereby achieving higher selectivity.

Photoredox Catalysis: Integrating photoredox catalysis with organozinc chemistry to enable novel reaction pathways under mild conditions.

Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic metals (like iron, copper, and cobalt) for cross-coupling reactions.

A summary of catalyst developments for organozinc reagents is presented below.

| Catalyst System | Reaction Type | Key Advantages |

| (dtbbpy)NiBr₂ / Co(II)Phthalocyanine | Cross-electrophile coupling | Effective for challenging heteroaryl halides, operates at low catalyst loadings. nih.gov |

| Palladium-based catalysts | Negishi cross-coupling | Well-established, but research focuses on improving efficiency. acs.org |

| Copper catalysts | Coupling with acid chlorides | Can proceed without a transition metal catalyst in some cases. mdpi.com |

Advanced In-Situ Spectroscopic and Computational Methods for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The heterogeneous nature of organozinc reagent formation and the transient nature of reaction intermediates present significant challenges to mechanistic studies. nih.gov

Advanced in-situ spectroscopic techniques are becoming invaluable tools for probing these complex reaction systems in real-time. Techniques such as X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and solution-state behavior of organozinc species. chemrxiv.orgnih.gov For example, recent studies have used fluorescence microscopy to visualize the formation of organozinc intermediates on the surface of zinc metal, revealing the distinct roles of activating agents like lithium chloride and trimethylsilyl (B98337) chloride. nih.govacs.org These agents can accelerate either the initial oxidative addition or the subsequent solubilization of the organozinc species from the metal surface. nih.gov

Computational chemistry, particularly density functional theory (DFT) and ab initio molecular dynamics, is another powerful tool for elucidating reaction pathways. chemrxiv.orgrsc.org These methods can model reaction intermediates and transition states that are difficult to observe experimentally. rsc.org By combining computational predictions with experimental data from in-situ spectroscopy, researchers can build comprehensive models of reaction mechanisms, including the Schlenk equilibrium which governs the distribution of organozinc species in solution. nih.gov

Future research will likely involve:

Correlative Spectroscopy: Combining multiple in-situ spectroscopic techniques to obtain a more complete picture of the reacting system.

Machine Learning: Employing machine learning algorithms to analyze large datasets from spectroscopic and computational studies to identify key factors influencing reaction outcomes.

Advanced Computational Models: Developing more accurate and efficient computational models that can handle larger and more complex reaction systems. rsc.org

Expanding the Synthetic Scope of 2-Propylzinc Bromide in Complex Molecule Synthesis

2-Propylzinc bromide and other organozinc reagents are valuable tools in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. nih.gov Their moderate reactivity and high functional group tolerance allow for their use in late-stage functionalization, where sensitive functional groups are already present in the molecule.

One area of active research is the use of multicomponent reactions (MCRs), which allow for the formation of multiple chemical bonds in a single step. nih.gov The Ugi and Bucherer-Bergs reactions are classic examples, and adapting these for use with organozinc reagents could significantly streamline the synthesis of complex scaffolds. nih.gov For example, the development of enantioselective MCRs using chiral catalysts can provide access to stereochemically rich molecules. nih.gov

The Negishi cross-coupling reaction, a cornerstone of organozinc chemistry, continues to be a focus of development. researchgate.net Researchers are working to expand its applicability to more challenging substrates and to develop more robust and efficient catalytic systems. The ability to perform these reactions in a continuous flow setup is also a significant area of innovation. acs.org

Future directions in this area include:

Development of Novel MCRs: Designing new multicomponent reactions that incorporate 2-propylzinc bromide to access novel chemical space.

Application in Fragment-Based Drug Discovery: Using 2-propylzinc bromide to rapidly generate libraries of complex fragments for screening in drug discovery campaigns.

Total Synthesis of Complex Natural Products: Employing 2-propylzinc bromide in key steps of the total synthesis of biologically active natural products.

Innovations in Sustainable and Green Synthesis of Organozinc Reagents

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. The synthesis of organozinc reagents like 2-propylzinc bromide is a key area for innovation in this regard.

A major advancement is the development of continuous flow synthesis methods. acs.orgvapourtec.com These systems offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to produce reagents on-demand, which minimizes the storage of unstable and hazardous materials. vapourtec.comresearchgate.net Continuous flow reactors can be designed to use a packed bed of zinc metal, allowing for the efficient formation of the organozinc reagent from the corresponding organic halide. researchgate.netacs.org Research has demonstrated that high yields (82-92%) of organozinc reagents can be achieved with this method, and the freshly prepared reagent can be immediately used in a subsequent reaction, such as a Negishi coupling or a Reformatsky reaction. researchgate.netacs.org

Another aspect of green chemistry is the use of more environmentally benign solvents and reagents. While tetrahydrofuran (B95107) (THF) is a common solvent for 2-propylzinc bromide, research is ongoing to explore alternative solvents with better safety and environmental profiles.

Key areas for future innovation in the sustainable synthesis of organozinc reagents are summarized in the table below.

| Innovation | Description | Advantages |

| Continuous Flow Synthesis | Reagents are synthesized in a continuous stream rather than in a large batch. | Improved safety, better process control, on-demand production, and easier scalability. acs.orgacs.orgvapourtec.com |

| Mechanical and Chemical Activation of Zinc | Using methods to increase the reactivity of the zinc metal. | Can lead to faster reaction times and higher yields. researchgate.netacs.org |

| Alternative Solvents | Exploring the use of greener solvents to replace traditional ethereal solvents. | Reduced environmental impact and improved process safety. |

Q & A

Basic Research Questions

Q. What are the critical handling precautions for 2-propylzinc bromide in THF during air-sensitive reactions?

- Methodological Answer : This reagent is pyrophoric and reacts violently with water/air. Use inert atmosphere techniques (argon/nitrogen glovebox), dry glassware, and syringe transfers. Avoid exposure to moisture by sealing reaction vessels with septa. Quench residual reagent with isopropanol or aqueous NH4Cl under controlled conditions. Storage under argon in resealable containers is recommended to prevent decomposition .

Q. How should the stability of 2-propylzinc bromide in THF be assessed under different storage conditions?

- Methodological Answer : Monitor stability via NMR or titration (e.g., iodolytic quenching) to quantify active zinc species. Storage at -20°C under argon preserves activity for ~1 year, while 2–8°C may shorten shelf life due to THF degradation (e.g., peroxide formation). Discoloration or precipitate indicates decomposition .

Q. What analytical methods are suitable for characterizing reaction outcomes involving this reagent?

- Methodological Answer : Use GC-MS or LC-MS to track substrate conversion. For organometallic intermediates, in situ IR spectroscopy or cryogenic NMR (e.g., 13C/1H) in deuterated THF can detect zinc species. Quenching with D2O followed by 1H NMR analysis helps identify alkyl transfer products .

Advanced Research Questions

Q. How do trace impurities in THF (e.g., peroxides) affect the reactivity of 2-propylzinc bromide in cross-coupling reactions?

- Methodological Answer : THF peroxides (formed during prolonged storage) oxidize organozinc species, reducing coupling efficiency. Purify THF by distillation over Na/benzophenone under argon. Test for peroxides using KI/starch strips. Use fresh THF batches for critical reactions, and avoid concentrating the solution to dryness due to explosion risks .

Q. What strategies optimize enantioselectivity when using 2-propylzinc bromide in asymmetric catalysis?

- Methodological Answer : Employ chiral ligands (e.g., BINOL derivatives) during transmetallation. Pre-complex the zinc reagent with ligands like (R)-Tol-BINAP before coupling with electrophiles. Monitor enantiomeric excess (ee) via chiral HPLC or SFC. Adjust reaction temperature (-78°C to RT) to balance selectivity and reaction rate .

Q. How can competing side reactions (e.g., homocoupling) be minimized during Negishi couplings with aryl halides?

- Methodological Answer : Use catalytic Pd(0) or Ni(0) complexes (e.g., Pd(PPh3)4) under strict anhydrous conditions. Pre-activate the catalyst with a sacrificial ligand (e.g., ZnCl2). Control stoichiometry (1:1.2 Zn:ArX ratio) and add aryl halides slowly via syringe pump to suppress β-hydride elimination .

Q. What mechanistic insights explain contradictory yields in alkylation reactions across different substrates?

- Methodological Answer : Steric hindrance in bulky substrates slows transmetallation. Use DFT calculations to model transition states. For electron-deficient electrophiles, increase reaction time (12–24 h) and add polar additives (e.g., DMPU) to stabilize intermediates. Compare kinetic data (e.g., via stopped-flow UV-Vis) to identify rate-limiting steps .

Data Contradictions & Resolution

Q. Conflicting storage recommendations (-20°C vs. 2–8°C): How to reconcile these for experimental reproducibility?

- Methodological Answer : Discrepancies arise from packaging quality (e.g., resealable vs. single-use vials) and stabilizers (e.g., BHT in THF). For long-term storage (-20°C), use argon-purged vials with PTFE seals. For short-term use (2–8°C), confirm reagent activity via titration before critical experiments .

Reference Table: Key Properties & Conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.